1-Chloro-3-(difluoromethoxy)-5-iodobenzene
Description
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is a halogenated aromatic compound featuring chloro, difluoromethoxy, and iodo substituents at positions 1, 3, and 5 of the benzene ring, respectively. Its molecular formula is C₇H₃ClF₂IO, with a molecular weight of 327.45 g/mol. The difluoromethoxy group (-OCF₂H) introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler methoxy or chloro analogs. This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules, leveraging its halogen substituents for cross-coupling reactions or as directing groups in functionalization .
Properties
Molecular Formula |
C7H4ClF2IO |
|---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-3-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
InChI Key |
LQINFSMDXRSKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine, fluorine, and iodine atoms. The reaction conditions often include the use of halogenating agents such as chlorine gas, iodine monochloride, and difluoromethoxy reagents in the presence of catalysts like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential hazards associated with handling them .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium or nickel in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-5-iodobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations :
Electronic Effects :
- The difluoromethoxy group in this compound exerts stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups, activating the benzene ring for electrophilic substitution at specific positions .
- In contrast, 1,3-Dichloro-2-fluoro-5-iodobenzene exhibits greater electron deficiency, favoring reactions like Suzuki-Miyaura coupling .
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene demonstrates higher solubility in polar solvents (e.g., DMF, DMSO) due to its multiple electronegative substituents .
Biological Activity :
- Fluorinated analogs like 1-Chloro-2-fluoro-3-iodobenzene have shown utility in imaging agents due to fluorine's favorable nuclear properties (e.g., ¹⁸F for PET) .
- Difluoromethoxy-containing compounds (e.g., the target compound) are associated with enhanced blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
1-Chloro-3-(difluoromethoxy)-5-iodobenzene is an organic compound characterized by a complex halogenated aromatic structure. Its unique substituents, including chlorine, iodine, and difluoromethoxy groups, contribute to its potential biological activity. This article reviews the current understanding of its biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClF2I, with a molecular weight of approximately 292.47 g/mol. The presence of multiple halogen atoms enhances its chemical reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
This compound's biological activity is largely attributed to its ability to interact with various enzymes and receptors. The difluoromethoxy group is believed to influence lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests that this compound may exhibit similar properties.
- Receptor Binding : The halogen substituents can enhance binding affinity to specific receptors, potentially increasing the compound's therapeutic effectiveness.
Case Study: Tyrosinase Inhibition
Recent studies have examined the tyrosinase inhibitory activity of structurally related compounds. For instance:
| Compound Name | IC50 Value (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Positive control |
| Analog 3 | 1.12 | 22-fold stronger than Kojic Acid |
| Analog 1 | 17.62 | Significant inhibition |
These findings indicate that compounds with similar structures to this compound could possess potent anti-melanogenic effects, making them candidates for further research in skin-related therapies .
Interaction Studies
Research has focused on the interaction of halogenated compounds with biological targets. The unique combination of halogens in this compound may influence its selectivity and binding affinities:
- Fluorine Atoms : Enhance binding interactions due to their electronegativity.
- Chlorine and Iodine : May alter the steric and electronic properties, affecting how the compound interacts with enzymes or receptors.
Potential Applications
Given its structural properties, this compound may have applications in:
- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting skin disorders or other conditions influenced by melanin production.
- Synthetic Chemistry : Its unique structure may serve as a building block for synthesizing more complex molecules with desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
